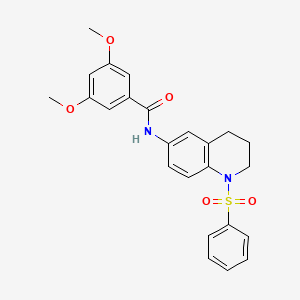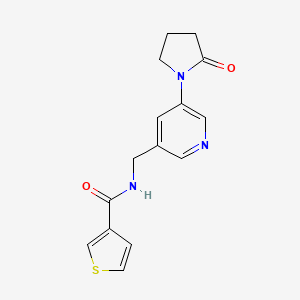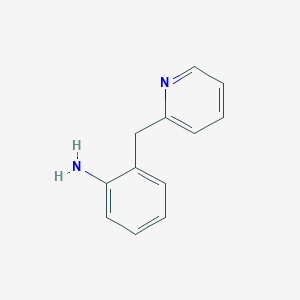
2-(2-Aminobenzyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminobenzyl)pyridine, also known as 4-(2-Pyridinylmethyl)aniline , is a chemical compound with the molecular formula C12H12N2 . It has an average mass of 184.237 Da and a monoisotopic mass of 184.100052 Da .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves reactions with acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process includes several steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of this compound is similar to that of pyridine, which is a valuable nitrogen-based heterocyclic compound . Pyridine acts as a versatile solvent and gives different types of reactions including nucleophilic substitution, electrophilic substitution, N-protonation easily .Chemical Reactions Analysis
This compound and its derivatives can undergo various chemical reactions. For instance, pyridine derivatives bearing either formyl or amino group can undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions, resulting in Schiff base as a product .科学的研究の応用
2-ABP has a wide range of applications in scientific research. It is commonly used as a precursor for the synthesis of various organic compounds, such as indoles, quinolines, and pyridines. It is also used as a ligand for the coordination of metal ions, such as cobalt, nickel, and copper. 2-ABP is also used as a building block for the synthesis of biologically active compounds, such as inhibitors of enzymes and drugs. Additionally, 2-ABP is used as a reactant in the synthesis of polymers and nanomaterials.
作用機序
Target of Action
It’s known that pyrimidine derivatives, which are structurally similar to 2-(2-aminobenzyl)pyridine, exhibit a range of pharmacological effects including anti-inflammatory activities . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Mode of Action
It’s suggested that pyrimidine-based anti-inflammatory agents function by suppressing the activity of cox-1 and cox-2 enzymes, thus reducing the generation of prostaglandin e2
Biochemical Pathways
It’s known that anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . These mediators are involved in various biochemical pathways related to inflammation and immune response.
Result of Action
Based on the known effects of similar compounds, it’s plausible that this compound could exhibit anti-inflammatory effects by inhibiting the activity of certain inflammatory mediators .
実験室実験の利点と制限
2-ABP is a versatile compound that is widely used in scientific research due to its numerous advantages. It is relatively easy to synthesize, and it is stable under a wide range of conditions. Additionally, 2-ABP is a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. However, 2-ABP can be toxic if ingested, and it can be explosive if exposed to high temperatures or open flames. Therefore, it is important to take safety precautions when handling 2-ABP in the laboratory.
将来の方向性
The potential applications of 2-ABP are vast, and there are numerous future directions for research. One potential direction is the development of new synthetic methods for the synthesis of 2-ABP. Additionally, further research could be done to investigate the potential therapeutic applications of 2-ABP, such as its anti-cancer and anti-microbial properties. Finally, further research could be done to investigate the potential applications of 2-ABP in the synthesis of polymers and nanomaterials.
合成法
2-ABP can be synthesized through a variety of methods, including the Fischer indole synthesis and the Vilsmeier-Haack reaction. The Fischer indole synthesis involves the condensation of an aldehyde or ketone with a primary amine in the presence of an acid catalyst. The Vilsmeier-Haack reaction involves the reaction of a primary amine with an aldehyde or ketone in the presence of phosphorus oxychloride and dimethylformamide. Both of these methods are relatively simple and yield high yields of 2-ABP.
Safety and Hazards
特性
IUPAC Name |
2-(pyridin-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-12-7-2-1-5-10(12)9-11-6-3-4-8-14-11/h1-8H,9,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSLINKKCILOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

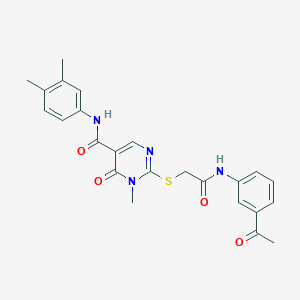
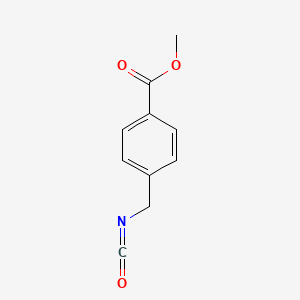

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pentanamide](/img/structure/B2786786.png)
![Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4-methylthiazole-5-carboxylate](/img/structure/B2786787.png)
![1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3,3-dimethyl-2-azetanone](/img/structure/B2786790.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)acetamide](/img/structure/B2786791.png)
![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylate](/img/structure/B2786793.png)
![4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one](/img/structure/B2786794.png)
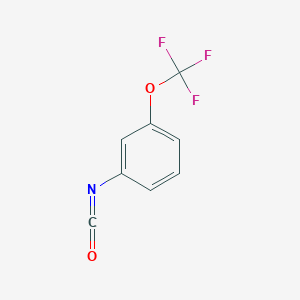
![Methyl 3-[(cyclopropylcarbonyl)amino]-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate](/img/structure/B2786798.png)
